molecular formula C21H28N6O2S B12249053 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole

2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12249053
M. Wt: 428.6 g/mol
InChI Key: ZRLHKSNNCIMHRK-UHFFFAOYSA-N
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Description

The compound 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic molecule featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic synthesis

    Benzodiazole Core Synthesis: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Pyrazole Introduction: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone, followed by sulfonylation using a sulfonyl chloride.

    Pyrrolo[3,4-c]pyrrol Formation: The octahydropyrrolo[3,4-c]pyrrol ring system is synthesized through a series of hydrogenation and cyclization reactions starting from a suitable diene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzodiazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group to yield the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and benzodiazole rings.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its heterocyclic nature. It could be used in the study of enzyme inhibition or receptor binding.

Medicine

In medicine, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodiazole Derivatives: Compounds like benzimidazole share the benzodiazole core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds such as celecoxib, which contains a pyrazole ring, are known for their anti-inflammatory properties.

    Pyrrolo[3,4-c]pyrrol Derivatives: These compounds are less common but can be found in certain natural products and synthetic analogs.

Uniqueness

The uniqueness of 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole lies in its combination of multiple heterocyclic rings, which confer a distinct set of chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H28N6O2S

Molecular Weight

428.6 g/mol

IUPAC Name

2-[5-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylbenzimidazole

InChI

InChI=1S/C21H28N6O2S/c1-5-27-15(3)20(14(2)23-27)30(28,29)26-12-16-10-25(11-17(16)13-26)21-22-18-8-6-7-9-19(18)24(21)4/h6-9,16-17H,5,10-13H2,1-4H3

InChI Key

ZRLHKSNNCIMHRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C)C

Origin of Product

United States

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